molecular formula C15H12BrClN4S B12135874 3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12135874
M. Wt: 395.7 g/mol
InChI Key: MWENIVYSXXPDDT-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine: , also known by its chemical formula C15H10BrClN4S , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center .

Reaction Conditions::

    Boron Reagents: Various boron reagents have been developed for Suzuki–Miyaura coupling. These include arylboronic acids, arylboronate esters, and organotrifluoroborates.

    Palladium Catalyst: Typically, palladium complexes (e.g., PdCl(PhCN)) are used.

    Base: A base (e.g., KCO) facilitates the reaction.

    Solvent: Common solvents include DMF, DMSO, or toluene.

Industrial Production:: While research laboratories often use small-scale methods, industrial production may involve large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

Chemical Reactions Analysis

Reactions::

    Cross-Coupling: Suzuki–Miyaura coupling involves cross-coupling of aryl or vinyl groups.

    Functional Group Tolerance: The reaction tolerates various functional groups, making it versatile.

Common Reagents::

    Arylboronic Acids: Used as boron reagents.

    Aryl Halides: React with boron reagents.

    Palladium Catalysts: Facilitate transmetalation.

Major Products:: The major product of this coupling reaction is the desired 1,2,4-triazole-4-ylamine derivative.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: This compound may serve as a scaffold for drug development.

    Materials Science: Its unique structure could find applications in materials design.

Biology and Medicine::

    Antimicrobial Properties: Investigate its potential as an antimicrobial agent.

    Biological Activity: Explore its effects on cellular processes.

Industry::

    Agrochemicals: Evaluate its use in crop protection.

    Pharmaceuticals: Assess its pharmaceutical applications.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C15H12BrClN4S

Molecular Weight

395.7 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12BrClN4S/c16-12-3-1-2-10(8-12)9-22-15-20-19-14(21(15)18)11-4-6-13(17)7-5-11/h1-8H,9,18H2

InChI Key

MWENIVYSXXPDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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